Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This esterification reaction is followed by further purification steps to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving pyrrole derivatives.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The compound’s structure allows it to participate in various binding interactions, influencing its activity and function .
Comparison with Similar Compounds
Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate These compounds share the pyrrole ring structure but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h9H,3-5H2,1-2H3 |
InChI Key |
GDPZAUSPANRTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.